Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-
Description
Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)-: is a chemical compound with the molecular formula C17H16N4O This compound is notable for its unique structure, which includes a pyrazine ring, a methoxyphenyl group, and a pyridinyl group
Properties
CAS No. |
821783-91-9 |
|---|---|
Molecular Formula |
C17H16N4O |
Molecular Weight |
292.33 g/mol |
IUPAC Name |
N-[(4-methoxyphenyl)methyl]-5-pyridin-4-ylpyrazin-2-amine |
InChI |
InChI=1S/C17H16N4O/c1-22-15-4-2-13(3-5-15)10-20-17-12-19-16(11-21-17)14-6-8-18-9-7-14/h2-9,11-12H,10H2,1H3,(H,20,21) |
InChI Key |
CWTKNQOXFLIHKY-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)CNC2=NC=C(N=C2)C3=CC=NC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- typically involves the condensation of 5-aminopyrazoles with α-oxoketene dithioacetals . This reaction is catalyzed by trifluoracetic acid, resulting in the formation of the desired compound. The reaction conditions are generally mild, and the process is efficient, yielding high-purity products.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to ensure the compound’s purity.
Chemical Reactions Analysis
Types of Reactions
Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into different reduced forms, depending on the reagents used.
Substitution: It can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens, acids, and bases.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce various reduced derivatives.
Scientific Research Applications
Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in disease pathways, thereby exerting therapeutic effects .
Comparison with Similar Compounds
Similar Compounds
Pyrazinamide: A well-known antituberculosis agent with a similar pyrazine structure.
Quinolinyl-pyrazoles: Compounds with a quinoline and pyrazole structure, known for their pharmacological activities.
Uniqueness
Pyrazinamine, N-[(4-methoxyphenyl)methyl]-5-(4-pyridinyl)- is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
